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MMP-2/MMP-9 Substrate - 98992-65-5

MMP-2/MMP-9 Substrate

Catalog Number: EVT-6451425
CAS Number: 98992-65-5
Molecular Formula: C31H53N5O8S
Molecular Weight: 655.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Matrix metalloproteinases, specifically Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9, are crucial enzymes involved in the degradation of extracellular matrix components. The substrates for these enzymes, such as the MMP-2/MMP-9 substrate, are vital for understanding their biochemical roles and therapeutic applications. These substrates are designed to mimic the natural targets of MMP-2 and MMP-9, allowing researchers to study enzyme kinetics, substrate specificity, and potential inhibitors.

Source

MMP-2 and MMP-9 are primarily sourced from human tissues, particularly fibroblasts and neutrophils. They are secreted as inactive proenzymes (zymogens) and require activation to exhibit proteolytic activity. The substrates used in research are often synthesized chemically or derived from natural sources, tailored to fit the specific recognition profiles of these metalloproteinases.

Classification

MMP-2 is classified as gelatinase A, while MMP-9 is known as gelatinase B. Both belong to the broader family of matrix metalloproteinases, which are characterized by their dependence on zinc ions for catalytic activity. They play significant roles in tissue remodeling, wound healing, and pathological processes such as cancer metastasis and inflammation.

Synthesis Analysis

Methods

The synthesis of MMP-2/MMP-9 substrates typically involves solid-phase peptide synthesis or chemical synthesis techniques. For instance, a common method includes:

  1. Solid-phase peptide synthesis: This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
  2. Purification: After synthesis, peptides are purified using high-performance liquid chromatography (HPLC) to achieve high purity levels (≥90%).
  3. Characterization: The synthesized peptides are characterized using mass spectrometry or nuclear magnetic resonance spectroscopy to confirm their identity and purity.

Technical Details

For example, a substrate like DNP-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH is synthesized with specific modifications (e.g., fluorescein labeling) for quantification purposes during enzymatic assays .

Molecular Structure Analysis

Structure

The molecular structure of MMP-2/MMP-9 substrates typically consists of a peptide backbone with specific amino acid sequences that mimic natural substrates. Key features include:

  • Peptide sequence: Designed based on known cleavage sites recognized by MMPs.
  • Fluorogenic properties: Many substrates are modified to include fluorophores that allow for real-time monitoring of enzymatic activity.

Data

For instance, the substrate DNP-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH has a molecular formula of C₄₄H₆₁N₁₃O₁₃S and is supplied as a trifluoroacetate salt .

Chemical Reactions Analysis

Reactions

The primary reaction involving MMP-2/MMP-9 substrates is hydrolysis, where the enzyme cleaves peptide bonds within the substrate. This reaction is characterized by:

  1. Substrate binding: The enzyme binds to the substrate at specific recognition sites.
  2. Cleavage: The catalytic zinc ion facilitates the hydrolysis of peptide bonds.
  3. Release of products: Cleaved fragments are released, which can be quantified using fluorescence detection methods.

Technical Details

Kinetic studies reveal that different substrates exhibit varying turnover numbers (kcatk_{cat}) and Michaelis constants (KmK_m), indicating differences in affinity and specificity for MMP-2 versus MMP-9 .

Mechanism of Action

Process

The mechanism of action for MMPs involves several steps:

  1. Activation: Proenzymes are activated through proteolytic cleavage.
  2. Substrate recognition: The enzyme identifies and binds to specific peptide sequences.
  3. Catalysis: The enzyme catalyzes the hydrolysis of peptide bonds within the substrate.
  4. Product release: Cleaved peptides or fragments are released into the extracellular matrix.

Data

Research indicates that MMP-9 has a unique preference for certain amino acids at specific positions within its substrates, influencing its catalytic efficiency compared to MMP-2 .

Physical and Chemical Properties Analysis

Physical Properties

MMP-2/MMP-9 substrates are typically presented as yellow solids when supplied in dry form. They exhibit fluorescence properties that facilitate detection during enzymatic assays.

Chemical Properties

Key chemical properties include:

  • Solubility: Often soluble in aqueous buffers at physiological pH.
  • Stability: Generally stable under appropriate storage conditions but sensitive to extreme pH or temperature changes.

Relevant data shows that these substrates have high purity (>95%) when analyzed via HPLC .

Applications

Scientific Uses

MMP-2/MMP-9 substrates have numerous applications in scientific research:

  1. Enzyme kinetics studies: Used to measure the catalytic activity of MMPs under various conditions.
  2. Drug development: Assist in screening potential inhibitors that target MMP activity in diseases such as cancer.
  3. Biomarker discovery: Help identify bioactive fragments produced during extracellular matrix remodeling in pathological conditions.

These applications underscore the importance of understanding MMP substrate interactions in both basic research and clinical settings .

Introduction to MMP-2/MMP-9 Substrates in Proteolytic Systems

Biological Significance of Gelatinases in Extracellular Matrix Remodeling

Matrix metalloproteinases MMP-2 (gelatinase A, 72 kDa) and MMP-9 (gelatinase B, 92 kDa) constitute a specialized subgroup of zinc-dependent endopeptidases distinguished by three fibronectin type II-like repeats within their catalytic domains. These structural elements confer high-affinity binding to denatured collagens (gelatins) and native type IV collagen—the foundational component of basement membranes [1] [6]. Their proteolytic activity orchestrates extracellular matrix (ECM) homeostasis through precisely regulated cleavage of:

  • Structural proteins: Type IV, V, VII, X, XI, and XIV collagen; elastin; laminin; aggrecan
  • Matricellular proteins: Fibronectin, vitronectin, thrombospondin-2
  • Bioactive mediators: Growth factors, cytokines, chemokines, and cell surface receptors [1] [10]

Physiological ECM degradation enables critical processes including angiogenesis, wound healing, stem cell niche modulation, and immune cell trafficking. MMP-2, constitutively expressed in most tissues, maintains baseline tissue turnover, while MMP-9, inducibly expressed by inflammatory cells (neutrophils, macrophages), responds to pathological stimuli [6] [7]. Longevity studies in Sicilian populations reveal elevated MMP-2 activity correlates with successful aging, potentially through uric acid (antioxidant) elevation and C-reactive protein (inflammatory marker) reduction [1]. Conversely, MMP-9 shows stronger associations with cholesterol metabolism and low-density lipoprotein (LDL) levels in centenarians [1].

  • Table 1: Core Structural Domains Governing MMP-2/MMP-9 Substrate Specificity
    DomainMMP-2MMP-9Functional Role
    Signal PeptidePresentPresentSecretion guidance
    Pro-domain80 aa78 aaMaintains latency; contains "cysteine switch"
    Catalytic DomainZn²⁺ siteZn²⁺ siteHEXXHXXGXXH motif; hydrolyzes peptide bonds
    Fibronectin Type II3 repeats3 repeatsBinds gelatin/collagen; defines gelatinase subgroup
    Hemopexin-like DomainC-terminalC-terminalSubstrate selection; TIMP binding; dimerization
    O-glycosylated RegionAbsentPresentRegulates enzyme stability (MMP-9-specific)

Evolutionary Conservation and Functional Divergence of MMP-2/MMP-9 Substrate Repertoires

Phylogenetic analyses indicate gelatinases evolved from a primitive single-domain metalloproteinase through gene duplication and exon shuffling events, acquiring multi-domain architectures to expand functional versatility [3] [6]. Despite ~60% amino acid identity in catalytic domains, MMP-2 and MMP-9 exhibit stark substrate divergence:

  • MMP-2: Processes 10-fold more substrates than MMP-9 in degradomic screens (201 vs. 19 unique cleavages in fibroblast secretomes) [3]. Evolutionary pressure conserved its ability to hydrolyze insulin-like growth factor binding protein-4 (IGFBP-4), galectin-1, and thrombospondin-2—key regulators of tissue growth and angiogenesis.
  • MMP-9: Specialized in processing inflammatory mediators: Truncates IL-8/CXCL8 (enhancing chemotaxis), activates TGF-β (promoting fibrosis), and releases TNF-α from membranes [7]. Its inducible expression aligns with acute-phase responses.

Nuclear localization signals (NLS) identified in MMP-2/-3/-7/-9 suggest ancient, conserved intracellular roles. The NLS sequence (e.g., Arg110-Lys111 in MMP-3) resembles transmembrane domain conservation patterns, implying nuclear functions preceded extracellular matrix targeting during evolution [4] [6]. Knockout models confirm functional compensation: Mmp2⁻/⁻ mice develop normally but exhibit subtle angiogenesis defects, while Mmp9⁻/⁻ mice show impaired bone vascularization and neutrophil recruitment [7].

Properties

CAS Number

98992-65-5

Product Name

MMP-2/MMP-9 Substrate

IUPAC Name

ethyl 2-[[(2S)-2-[[(2S)-2-[2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]sulfanyl-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetate

Molecular Formula

C31H53N5O8S

Molecular Weight

655.8 g/mol

InChI

InChI=1S/C31H53N5O8S/c1-9-44-26(38)16-32-28(40)23(14-19(4)5)35-31(43)25(15-20(6)7)45-27(39)17-33-29(41)22(13-18(2)3)34-30(42)24-11-10-12-36(24)21(8)37/h18-20,22-25H,9-17H2,1-8H3,(H,32,40)(H,33,41)(H,34,42)(H,35,43)/t22-,23-,24-,25-/m0/s1

InChI Key

OJIFMDRLHMGYGK-QORCZRPOSA-N

SMILES

CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)SC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C

Canonical SMILES

CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)SC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)SC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C

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